molecular formula C28H40N6O B612028 UNC2025 CAS No. 1429881-91-3

UNC2025

Número de catálogo: B612028
Número CAS: 1429881-91-3
Peso molecular: 476.66
Clave InChI: MJSHVHLADKXCML-RQNOJGIXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Preclinical Studies

UNC2025 has demonstrated significant therapeutic efficacy in various preclinical models:

  • Leukemia Models : In studies involving ALL and AML cell lines, this compound inhibited pro-survival signaling and induced apoptosis. Approximately 30% of primary leukemia patient samples were sensitive to this compound, particularly within the AML and T-ALL subsets .
  • Xenograft Models : In vivo experiments showed that this compound treatment resulted in dose-dependent reductions in tumor burden and improved median survival rates. For instance, xenograft models using patient-derived AML samples exhibited significant disease regression following treatment with this compound .

Case Studies

  • Acute Myeloid Leukemia (AML) :
    • Study Findings : In a study involving 261 primary leukemia patient samples, 78 samples showed sensitivity to this compound. The compound was particularly effective against minimally differentiated AML (M0) and T-ALL .
    • Therapeutic Window : The selectivity of this compound for MERTK-expressing cells suggests a favorable therapeutic window, as normal mononuclear cells were resistant to concentrations below 500 nM .
  • Combination Therapy with Methotrexate :
    • Enhanced Efficacy : Research indicates that combining this compound with methotrexate enhances the sensitivity of leukemia cells to chemotherapy. This combination may allow for reduced dosages of cytotoxic agents while maintaining therapeutic effectiveness .

Data Summary

Application AreaMechanismKey FindingsReference
Acute Lymphoblastic LeukemiaMERTK InhibitionInduces apoptosis in B-ALL and T-ALL cell lines
Acute Myeloid LeukemiaDual Inhibition (MERTK & FLT3)30% sensitivity in primary samples; significant tumor regression
Combination with MethotrexateSynergistic EffectIncreased efficacy; potential for dose reduction

Mecanismo De Acción

UNC2025 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa Mer y la tirosina quinasa 3 similar a Fms. Se une a los sitios activos de estas quinasas, evitando su fosforilación y las vías de señalización subsiguientes. Esta inhibición conduce a una reducción de la señalización de prosupervivencia, un aumento de la apoptosis y una disminución de la proliferación de células leucémicas .

Compuestos similares:

Unicidad: this compound es único debido a su alta potencia, biodisponibilidad oral y doble inhibición de Mer y FLT3. Ha mostrado actividad de amplio espectro en modelos de leucemia y tiene potencial para terapia combinada con quimioterapia citotóxica .

Análisis Bioquímico

Biochemical Properties

UNC2025 potently inhibits the Mer tyrosine kinase and Flt3 in enzymatic assays . It interacts with these enzymes, leading to the inhibition of pro-survival signaling pathways . This interaction is crucial in its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples . It also influences cell function by inhibiting MERTK-dependent pro-survival signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically the Mer tyrosine kinase and Flt3 . It inhibits these enzymes, leading to a decrease in pro-survival signaling and an increase in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time. It consistently shows dose-dependent decreases in tumor burden and increases in median survival

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to decrease disease burden and prolong survival

Metabolic Pathways

Given its role as a Mer/Flt3 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as a Mer/Flt3 inhibitor, it likely interacts with transporters or binding proteins that are involved in these processes .

Subcellular Localization

Given its role as a Mer/Flt3 inhibitor, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de UNC2025 implica varios pasos clave, incluida la preparación de compuestos intermedios y sus reacciones posteriores para formar el producto final. Una de las rutas de síntesis implica la reacción de 1-((2-fluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)sulfonil)-4-metilpiperazina con otros reactivos en condiciones específicas .

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la optimización de la ruta de síntesis para garantizar un alto rendimiento y pureza. Esto incluye ampliar las condiciones de reacción y utilizar técnicas avanzadas para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: UNC2025 se somete a varias reacciones químicas, incluida la inhibición de la fosforilación y la unión a objetivos de quinasa específicos. Es particularmente efectivo para inhibir la fosforilación de Mer y FLT3 .

Reactivos y condiciones comunes: El compuesto se prueba en varias líneas celulares y condiciones para evaluar su eficacia. Por ejemplo, en lisados celulares B-ALL 697, this compound inhibe la actividad de Mer con una IC50 de 0,05 nanomolar .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran a this compound son típicamente las formas fosforiladas o inhibidas de las quinasas diana, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis .

Actividad Biológica

UNC2025 is a small molecule inhibitor specifically targeting the Mer receptor tyrosine kinase (MERTK), which has been implicated in various malignancies, particularly acute leukemias. This compound has garnered attention due to its potent biological activity, particularly in inhibiting MERTK signaling pathways, leading to apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound functions primarily as a selective inhibitor of MERTK, which plays a crucial role in cell proliferation and survival in various cancers. The compound's mechanism involves:

  • Inhibition of MERTK Phosphorylation : this compound effectively reduces the phosphorylation of MERTK and downstream signaling proteins such as STAT6, AKT, and ERK1/2. This inhibition leads to decreased cell survival and proliferation in MERTK-expressing cancer cell lines .
  • Induction of Apoptosis : In vitro studies have demonstrated that this compound induces apoptosis in acute leukemia cell lines. For instance, treatment with this compound resulted in a significant increase in early and late apoptotic cells, indicating its efficacy in triggering programmed cell death .
  • Alteration of Cell Cycle Progression : The compound also affects cell cycle dynamics, leading to a reduction in cells in the G0/G1 phases and an accumulation in G2/M phases. This shift is indicative of impaired proliferation and increased polyploidy in treated cells .

Efficacy in Preclinical Models

This compound has shown promising results across various preclinical models:

  • Acute Leukemia Models : In studies involving B-cell acute lymphoblastic leukemia (B-ALL) and acute myeloid leukemia (AML) cell lines, this compound demonstrated dose-dependent inhibition of cell growth and viability. For example, treatment with 200–300 nM this compound led to 25–90% cell death after 48 hours .
  • Primary Patient Samples : The compound was tested on primary MERTK-expressing patient samples, where it exhibited significant reductions in colony formation at concentrations as low as 25 nM, achieving over 90% inhibition at 300 nM . This selectivity underscores its potential therapeutic window compared to normal cells with low MERTK expression.

Table 1: Summary of Biological Activity Data for this compound

Cell Line IC50 (nM) Apoptosis Induction (%) Colony Formation Inhibition (%) Cell Cycle Alteration
B-ALL (697)2.725–90 (200–300 nM)>90% at 300 nMAccumulation in G2/M
T-ALL (Jurkat)Not specifiedSignificantNot specifiedAccumulation in G2/M
AML (Kasumi-1)Not specifiedSignificant>90% at 300 nMAccumulation in G2/M

Case Studies

Several studies have highlighted the clinical relevance of this compound:

  • Leukemia Treatment : In a study published by the American Association for Cancer Research, this compound was shown to enhance the therapeutic efficacy when combined with cytotoxic agents in leukemia models. The combination therapy resulted in improved survival rates compared to monotherapy .
  • Antifibrotic Effects : Beyond oncology, this compound has demonstrated antifibrotic properties in models of intestinal fibrosis. The inhibitor alleviated symptoms associated with DSS-induced fibrosis by targeting MERTK-mediated pathways .
  • Antiplatelet Activity : Research has indicated that this compound exhibits antithrombotic effects by inhibiting platelet activation. This property could be beneficial for patients with thrombotic complications associated with malignancies .

Propiedades

IUPAC Name

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHVHLADKXCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNC2025
Reactant of Route 2
Reactant of Route 2
UNC2025
Reactant of Route 3
Reactant of Route 3
UNC2025
Reactant of Route 4
Reactant of Route 4
UNC2025
Reactant of Route 5
Reactant of Route 5
UNC2025
Reactant of Route 6
Reactant of Route 6
UNC2025

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.